molecular formula C13H11BrN2O3 B2439819 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione CAS No. 2093387-36-9

3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Cat. No.: B2439819
CAS No.: 2093387-36-9
M. Wt: 323.14 g/mol
InChI Key: SCZFMUWTABGOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is an organic compound with the molecular formula C13H11BrN2O3. It is a derivative of isoindoline and piperidine, featuring a bromine atom and two carbonyl groups. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione involves the reaction of benzoyl chloride with N-bromo-1-oxoisoindoline-2-methylene-2-carbonyl intermediate . The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced equipment to maintain consistent quality and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The compound can undergo hydrolysis to break down into smaller molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different isoindoline and piperidine derivatives.

Scientific Research Applications

3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is unique due to its specific bromine substitution pattern and the presence of both isoindoline and piperidine moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

3-(7-bromo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZFMUWTABGOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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